![molecular formula C23H16N2 B3023270 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole CAS No. 2562-84-7](/img/structure/B3023270.png)
2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole
Vue d'ensemble
Description
2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole (NPBI) is a heterocyclic aromatic compound that belongs to the family of benzo[d]imidazoles. It is an important building block for the synthesis of various organic compounds and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Molecular Structure Analysis
2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole has been studied for its molecular structure, revealing that both the benzimidazole unit and the naphthalene ring system are essentially planar. This compound exhibits intramolecular hydrogen bonding and forms a three-dimensional architecture through weak C—H⋯π interactions, which could be significant in material science and molecular engineering (Srinivasan et al., 2013).
Synthesis and Computational Analysis
A derivative of this compound, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, was synthesized and characterized using various spectroscopic techniques. Computational analysis, including DFT/B3LYP calculations and NMR chemical shifts, was performed, indicating the compound's potential in theoretical chemistry and drug design (Kotan et al., 2020).
Electroluminescent Device Applications
Phenanthromidazole derivatives, including 2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole, have been synthesized and used in organic electroluminescent devices. These compounds showed promising photophysical, electrochemical, and electroluminescent properties, especially in Alq3-based organic light-emitting devices, demonstrating their potential in electronic and optoelectronic applications (Jayabharathi et al., 2015).
Antibacterial and Antifungal Activities
Derivatives of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are crucial in the development of new pharmaceuticals and could lead to the discovery of novel therapeutic agents (Patel & Patel, 2015).
Crystal Structure in Catalysts
Crystal structures of substituted 1H-imidazole-4,5-dicarbonitrile compounds, including derivatives of this compound, have been reported. These compounds are used as catalysts in chemical reactions, and understanding their crystal structures is vital for catalysis research (Bats et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole are organic electroluminescent devices . This compound is used as a functional layer in these devices, contributing to their photophysical, electrochemical, and electroluminescent properties .
Mode of Action
The compound interacts with its targets by binding to the surface of nanoparticles, such as ZnO . This interaction results in a significant fluorescence quenching, which is completed via the electron transfer from the compound’s excited state to the nanoparticle .
Biochemical Pathways
The compound affects the electroluminescent process in organic light-emitting devices . Specifically, it contributes to the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process . This process is dominant in these compounds due to 2 ET1 > ES1 .
Result of Action
The result of the compound’s action is the enhancement of the performance of organic light-emitting devices . For instance, a device using this compound achieved a maximum luminous efficiency of 5.99 cd A −1, a maximum brightness of 40,623 cd m −2, and a power efficiency of 5.25 lm W −1 .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For example, the compound’s fluorescence quenching effect is dependent on the concentration of nanoparticles into the compound . Additionally, the compound’s contribution to the electroluminescent process in organic light-emitting devices can be affected by the device’s specific construction and operating conditions .
Safety and Hazards
While specific safety and hazard information for “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” is not available, general safety measures for handling imidazoles include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
The future directions for “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” and its derivatives could involve their use in organic electroluminescent devices . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Propriétés
IUPAC Name |
2-naphthalen-1-yl-1-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2/c1-2-11-18(12-3-1)25-22-16-7-6-15-21(22)24-23(25)20-14-8-10-17-9-4-5-13-19(17)20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKXGWFYKMRQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478052 | |
| Record name | 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2562-84-7 | |
| Record name | 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023189.png)
![5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile](/img/structure/B3023190.png)
![N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3023191.png)
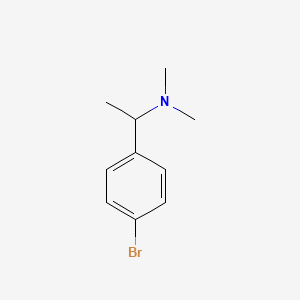
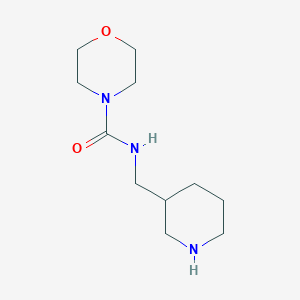
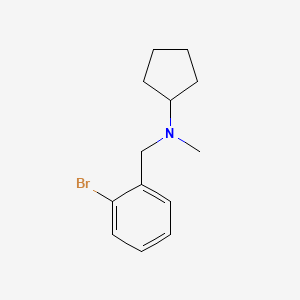

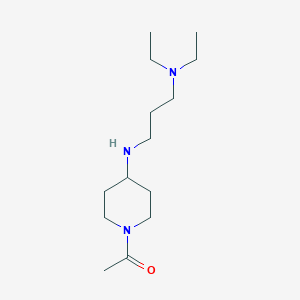
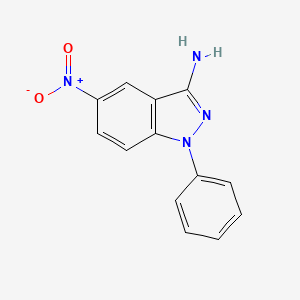
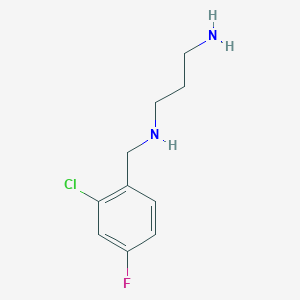
![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)

![N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine](/img/structure/B3023209.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine](/img/structure/B3023210.png)